2-[(2-Bromobenzyl)thio]pyrimidin-4-ol
Description
Significance of Pyrimidine (B1678525) Scaffold in Chemical Research
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and holds immense significance in the biological and pharmaceutical sciences. As a fundamental component of nucleic acids (cytosine, thymine (B56734), and uracil), the pyrimidine ring is integral to the structure of DNA and RNA, the very blueprints of life. scirp.org This biological prevalence has made pyrimidine and its derivatives a "privileged structure" in medicinal chemistry, meaning the core motif is frequently found in biologically active compounds. nih.gov
Chemists have successfully developed a vast library of pyrimidine-based compounds with a wide spectrum of pharmacological activities. These include antiviral, antimicrobial, anti-inflammatory, and antitumor agents. scirp.orgresearchgate.net The versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov This adaptability has cemented the pyrimidine scaffold as a critical building block in the design and development of novel therapeutic agents. scirp.org
Role of Thioether Linkages in Organic Synthesis and Molecular Design
Thioether linkages (C-S-C) are a crucial functional group in organic chemistry, valued for their stability and synthetic accessibility. pensoft.net The formation of a thioether bond, often through the S-alkylation of a thiol, is a common and efficient reaction in synthetic organic chemistry. pensoft.netjetir.org This reaction typically involves the condensation of a thiol or thiouracil derivative with an alkyl or benzyl (B1604629) halide in the presence of a base. scirp.org
Contextualization of 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol within Pyrimidine and Thioether Chemistry
The compound this compound is a representative molecule that merges the key features of both pyrimidine and thioether chemistries. Its structure consists of a pyrimidin-4-ol core, which is a derivative of the fundamental pyrimidine ring, and a 2-bromobenzyl group attached to the C2 position of the pyrimidine ring through a thioether bridge.
The synthesis of this compound is expected to follow established protocols for S-alkylation. The likely synthetic route involves the reaction of 2-mercaptopyrimidin-4-ol (a tautomer of 2-thiouracil) with 2-bromobenzyl bromide. jetir.orgnih.gov In this reaction, the sulfur atom of the 2-mercaptopyrimidin-4-ol acts as a nucleophile, displacing the bromide ion from the benzyl bromide to form the stable C-S bond of the thioether.
Interactive Data Table: Properties of Substituted 2-(Benzylthio)pyrimidine Derivatives
Below is a summary of general characteristics observed in the class of 2-(benzylthio)pyrimidine compounds, to which this compound belongs.
| Property | General Description | Relevance to this compound |
| Synthetic Route | Typically synthesized via S-alkylation of a 2-thiopyrimidine with a substituted benzyl halide. scirp.orgjetir.org | Expected to be synthesized from 2-mercaptopyrimidin-4-ol and 2-bromobenzyl bromide. |
| Physical State | Often crystalline solids at room temperature. | Likely a solid at standard conditions. |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, and methanol (B129727). pensoft.netnih.gov | Expected to show similar solubility patterns. |
| Biological Potential | Class is widely explored for antimicrobial, antiviral, and antitumor activities. scirp.orgnih.govresearchgate.net | The pyrimidine core and thioether linkage suggest potential for biological activity screening. |
| Structural Features | Contains a pyrimidine core, a flexible thioether linker, and an aromatic benzyl group. | Possesses all these key structural motifs. The ortho-bromo substitution on the benzyl ring is a specific feature. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-4-2-1-3-8(9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNIJFARXJZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=O)N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227545 | |
| Record name | 2-[[(2-Bromophenyl)methyl]thio]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915882-69-8 | |
| Record name | 2-[[(2-Bromophenyl)methyl]thio]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915882-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Bromophenyl)methyl]thio]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Pyrimidin-4-ol Core
The formation of the central pyrimidin-4-ol scaffold is a critical first step. This is typically achieved through cyclization reactions that bring together smaller acyclic precursors.
Cyclocondensation reactions are a cornerstone of pyrimidine (B1678525) synthesis. The most classical and widely used method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the synthesis of a pyrimidin-4-ol structure, a β-keto ester is commonly reacted with an appropriate amidine. mdpi.com Modifications of this approach, sometimes enhanced by ultrasound irradiation, have been shown to produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org
Another prominent method is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). While traditionally used for dihydropyrimidines, variations of this reaction can lead to pyrimidinone structures. researchgate.netnih.gov The use of thiourea in this reaction is particularly relevant as it directly installs the sulfur atom at the C2 position, creating the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (or 2-thiouracil) intermediate necessary for the subsequent introduction of the thiobenzyl moiety. scirp.org
Multicomponent reactions (MCRs) have gained significant traction as they allow the assembly of complex molecules like pyrimidines from three or more starting materials in a single step, which increases efficiency and reduces waste. nih.govnih.gov A notable example is an iridium-catalyzed MCR that synthesizes pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps with yields reaching up to 93%. nih.govorganic-chemistry.org Other MCR strategies utilize different catalysts and starting materials. For instance, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidines. organic-chemistry.orgmdpi.com These protocols offer a versatile and sustainable route to diversely functionalized pyrimidine cores. organic-chemistry.orgrsc.org
Introduction of the Thiobenzyl Moiety
Once the pyrimidine ring is formed, the next critical phase is the introduction of the (2-bromobenzyl)thio group at the C2 position. This is typically accomplished in two stages: ensuring a sulfur atom is present at the C2 position (thiolation) and then attaching the benzyl (B1604629) group to it (alkylation).
Direct thiolation of a pre-formed pyrimidin-4-ol is uncommon. Instead, the sulfur atom is typically incorporated during the ring's construction. As mentioned, the use of thiourea in cyclocondensation reactions with a 1,3-dicarbonyl compound is the most direct method to produce a 2-thiouracil (B1096) derivative. pensoft.net This 2-thiouracil serves as the key precursor for the target molecule, possessing the necessary thione group at the C2 position, which can readily undergo S-alkylation. nih.govnih.gov This approach effectively combines the synthesis of the core and the preparation for the side-chain introduction. An alternative strategy involves synthesizing 5-sulfonyl pyrimidines from acyclic precursors to avoid issues like N-oxide formation that can occur when oxidizing thio-substituted uracils. nih.gov
The formation of the thioether bond is most commonly achieved via a nucleophilic substitution reaction. The 2-thiouracil precursor is deprotonated with a base to form a thiolate anion, which then acts as a nucleophile, attacking an electrophilic benzyl source. scirp.org For the synthesis of the title compound, 2-bromobenzyl bromide or 2-bromobenzyl chloride would be the electrophile of choice.
This S-alkylation is a well-established and high-yielding reaction. Studies on analogous compounds demonstrate that the reaction proceeds efficiently in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF), or sodium methoxide (B1231860) in methanol (B129727). scirp.orgpensoft.net Yields for such alkylations are often high, ranging from 50% to over 90%. scirp.org A robust one-pot method for creating benzyl thioethers involves reacting a benzyl halide with thiourea to generate a thiolate in situ, which then reacts with a second benzyl halide. arkat-usa.org
| Thiouracil Derivative | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-methyl-2-thiouracil | Phenacyl bromides | NaOCH₃, Methanol | 2-(2-Aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one | High | pensoft.net |
| 2-thiopyrimidines | Benzyl halides | K₂CO₃, DMF | 2-(Benzylthio)pyrimidines | 50-95% | scirp.org |
| 2-thio-5-piperidinomethyl-6-methyluracil | o-chlorobenzyl chloride | 3N NaOH, Methanol | 2-o-chlorobenzylthio-5-piperidinomethyl-6-methyluracil | Not specified | nih.gov |
| 2-thiopyrimidine | Alkyl halides | CH₃ONa-CH₃OH | 2-S-alkyl-pyrimidines | Not specified | bjmu.edu.cn |
Regioselective Synthesis and Reaction Pathway Control
A key challenge in the alkylation of 2-thiouracil is controlling regioselectivity. The 2-thiouracil anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the sulfur atom (S-alkylation) and the ring nitrogen atoms (N-alkylation). researchgate.netgsconlinepress.com To selectively synthesize 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol , conditions must favor S-alkylation.
Research indicates that the reaction outcome is highly dependent on the conditions. According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the sulfur atom is a soft nucleophile and will preferentially react with soft electrophiles like benzyl halides.
S-Alkylation (Kinetic Product) : Generally, using polar aprotic solvents like DMF in the presence of a mild base such as K₂CO₃, or conducting the reaction in methanol with sodium methoxide at room temperature, favors the formation of the 2-S-alkylated product. pensoft.netbjmu.edu.cn This is often the kinetically controlled product.
N-Alkylation (Thermodynamic Product) : In contrast, different conditions might lead to alkylation on the ring nitrogen atoms. researchgate.net
A study on the alkylation of 6-methyl-2-thiouracil with phenacyl bromides highlighted this dichotomy. When the reaction was performed in DMF with K₂CO₃, a mixture of S-alkylated and cyclized thiazolo[3,2-a]pyrimidine products was formed. However, conducting the reaction in methanol with sodium methoxide cleanly yielded the desired S-alkylated product. pensoft.net Therefore, to ensure the regioselective synthesis of this compound, the latter conditions would be preferable.
Mechanistic Investigations of Thioether Formation
The formation of the thioether linkage in this compound is most commonly achieved through a nucleophilic substitution reaction (SN2). acsgcipr.orgmasterorganicchemistry.com The key precursor for this synthesis is 2-mercaptopyrimidin-4-ol, which possesses a nucleophilic thiol group.
The generally accepted mechanism involves the following steps:
Deprotonation: The 2-mercaptopyrimidin-4-ol is treated with a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol group, forming a highly nucleophilic thiolate anion.
Nucleophilic Attack: The generated thiolate anion then attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide.
Displacement: The bromide ion, being a good leaving group, is displaced, resulting in the formation of the C-S bond and yielding the final product, this compound.
This reaction is a classic example of the Williamson ether synthesis, adapted for sulfur, and is highly efficient for creating thioether bonds. masterorganicchemistry.com The process takes advantage of readily available starting materials like S-alkylisothioureas or thiourea followed by alkylation. nih.gov The sulfur atom at position 2 of the pyrimidine ring provides opportunities for such functionalization. nih.govjetir.org
Control of Tautomerism in Pyrimidin-4-ol Systems during Synthesis
The pyrimidin-4-ol scaffold exhibits complex tautomerism, which must be controlled during synthesis to ensure regioselectivity. The molecule can exist in several tautomeric forms due to proton migration, primarily the keto-enol and thione-thiol equilibria.
Keto-enol Tautomerism: The 4-ol group can tautomerize to the corresponding 4(3H)-pyrimidinone. Theoretical and experimental studies show that for isolated 4-pyrimidone and its analogs, the keto form is generally the most stable structure.
Thione-thiol Tautomerism: The 2-thio group exists in equilibrium between the 2-mercapto (thiol) form and the pyrimidine-2(1H)-thione (thione) form.
In solution, the equilibrium is significantly influenced by solvent polarity, with polar solvents favoring the thione/keto forms. cdnsciencepub.com During the synthesis of this compound, the reaction is typically performed under basic conditions. This favors the formation of the thiolate anion from the more stable and nucleophilic thione tautomer of the 2-mercaptopyrimidin-4-ol precursor. This inherent preference directs the alkylation to the sulfur atom, preventing undesired N- or O-alkylation and ensuring the formation of the desired thioether. The ability to control proton position is crucial in the design of such molecules. nih.govnih.gov
Derivatization and Functionalization of the Pyrimidine Thioether Scaffold
The this compound scaffold serves as a versatile building block for further chemical modifications, enabling the synthesis of diverse derivatives. nih.gov Functionalization can be targeted at three key regions: the pyrimidine ring, the bromobenzyl moiety, and the thioether linkage itself.
Transformations at the Pyrimidine Ring
The pyrimidine ring offers several sites for modification, allowing for the fine-tuning of the molecule's properties. One of the most common transformations involves the hydroxyl group at the C4 position.
Conversion to a Leaving Group: The 4-hydroxyl group can be converted into a more reactive group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloropyrimidine (B154816) is an excellent substrate for SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to create a library of 4-substituted pyrimidine derivatives. nih.gov This strategy is widely used in the synthesis of biologically active arylaminopyrimidines. nih.gov
| Reagent | Transformation | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| POCl₃ or SOCl₂ | Chlorination of 4-ol | 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) |
| Primary/Secondary Amine (R₂NH) | Amination of 4-chloro | 4-Amino (NR₂) | Further N-functionalization |
| Alcohol/Phenol (ROH) | Etherification of 4-chloro | 4-Alkoxy/Aryloxy (OR) | - |
| Thiol (RSH) | Thioetherification of 4-chloro | 4-Thioether (SR) | Oxidation to sulfone/sulfoxide (B87167) |
Modifications of the Bromobenzyl Moiety
The bromine atom on the benzyl ring is a versatile synthetic handle for introducing structural diversity through various cross-coupling reactions. This allows for the extension of the scaffold and the incorporation of different aryl, alkyl, or acetylenic groups.
Common modifications include:
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl substituents.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Cyanation: Reaction with cyanide sources (e.g., CuCN) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Introduced Group |
|---|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (sp²-sp²) | Aryl, Vinyl |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (sp²-sp²) | Vinyl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) | Alkynyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N | Amino |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd Catalyst | C-C | Aryl, Alkyl, Vinyl |
Utilization of the Thioether Linkage as a Synthetic Handle
The thioether bridge is not merely a linker but can be actively involved in synthetic transformations. acsgcipr.org Its primary role as a synthetic handle is realized through oxidation.
Oxidation to Sulfone: The thioether can be selectively oxidized to the corresponding sulfoxide and further to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
Activation for SNAr: The resulting sulfone is a powerful electron-withdrawing group, which significantly activates the C2 position of the pyrimidine ring for nucleophilic aromatic substitution. nih.gov
Displacement of the Sulfone: The sulfone group can then be displaced by a variety of nucleophiles (e.g., amines, alkoxides), allowing for the introduction of new functionalities at the C2 position. This strategy offers an alternative route to 2-substituted pyrimidines that is complementary to building the ring from scratch.
This oxidation-substitution sequence is a powerful tool for late-stage functionalization in drug discovery programs. nih.gov Additionally, methods for the selective cleavage of C-S bonds in thioethers exist, which could potentially be used to unmask a thiol group or introduce other functionalities. organic-chemistry.orgnih.gov
Scaffold Diversification Strategies
A diversity-oriented synthesis approach allows for the generation of large libraries of compounds from a common core structure. researchgate.net For the this compound scaffold, diversification can be achieved by systematically applying and combining the transformations described in the preceding sections. researchgate.netnih.gov
Key strategies include:
Parallel Synthesis: Starting with a range of substituted 2-mercaptopyrimidin-4-ols and/or substituted 2-bromobenzyl bromides to generate an initial matrix of core structures.
Combinatorial Derivatization: Taking a single core structure and applying a battery of reactions to each of the functional handles (C4-ol, C2-thioether, and C-Br) in a combinatorial fashion. For instance, the C4-ol can be converted to a chloride and reacted with a library of amines, while the C-Br position on the same set of molecules is subjected to a library of boronic acids via Suzuki coupling.
Scaffold Hopping: More advanced strategies involve ring-opening and ring-closing reactions to transform the pyrimidine core into other heterocyclic systems like pyrazoles or 1,2-oxazoles, while retaining parts of the original molecule. nih.gov
These diversification strategies are crucial in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound class to identify candidates with improved properties. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol, both ¹H and ¹³C NMR would provide crucial data for assigning the positions of hydrogen and carbon atoms.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) bridge (-CH₂-), and the bromobenzyl group. The aromatic protons of the bromobenzyl moiety would likely appear as a complex multiplet in the downfield region (typically 7.0-7.6 ppm) due to spin-spin coupling. The methylene protons adjacent to the sulfur atom would likely present as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of 4.0-4.5 ppm. The pyrimidine ring protons would also have characteristic chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine-H | 5.8 - 6.2 | Doublet |
| Pyrimidine-H | 7.5 - 7.9 | Doublet |
| Bromobenzyl-H (aromatic) | 7.1 - 7.6 | Multiplet |
| Methylene (-S-CH₂-) | 4.2 - 4.5 | Singlet |
| Hydroxyl (-OH) | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methylene (-S-CH₂-) | 35 - 45 |
| Bromobenzyl (C-Br) | 120 - 125 |
| Bromobenzyl (aromatic) | 127 - 135 |
| Pyrimidine (C-S) | 165 - 175 |
| Pyrimidine (C=O) | 160 - 170 |
| Pyrimidine (other) | 100 - 150 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉BrN₂OS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Electron impact (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ions and their fragments. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the benzylic C-S bond and the S-pyrimidine bond. This would lead to the formation of characteristic fragment ions such as the bromobenzyl cation and fragments of the pyrimidinethiol core. The study of fragmentation patterns in similar pyrimidinethiones provides a basis for predicting these pathways.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are based on the most abundant isotopes. The presence of bromine will result in corresponding M+2 peaks for bromine-containing fragments.)
| Fragment Ion | Predicted m/z | Possible Structure |
| [M]⁺ | 296/298 | Intact Molecule |
| [M-Br]⁺ | 217 | Loss of Bromine Radical |
| [C₇H₆Br]⁺ | 169/171 | Bromobenzyl Cation |
| [C₄H₃N₂OS]⁺ | 127 | Pyrimidinethiol Fragment |
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation.
For related compounds, such as other substituted pyrimidine derivatives, X-ray crystallography has been instrumental in understanding their solid-state packing and the nature of intermolecular interactions like hydrogen bonding and π-π stacking. In the case of this compound, one would anticipate the potential for hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which would play a significant role in the crystal packing. The planarity of the pyrimidine and benzene (B151609) rings would also be of interest, as would the torsion angles around the flexible thioether linkage.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Key expected vibrational frequencies include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H stretch: If the pyrimidinol exists in its tautomeric pyrimidone form, an N-H stretching band would be observed around 3100-3500 cm⁻¹.
C-H stretch (aromatic and pyrimidine): Sharp peaks typically appearing just above 3000 cm⁻¹.
C=O stretch (keto-form): A strong absorption around 1650-1700 cm⁻¹ would indicate the presence of the pyrimidone tautomer.
C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic and pyrimidine rings.
C-S stretch: A weaker band in the 600-800 cm⁻¹ region.
C-Br stretch: A strong absorption typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.
Table 4: Predicted Key IR Absorption Bands for this compound (Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |
| C=O Stretch (keto tautomer) | 1650-1700 | Strong |
| C=C/C=N Stretch (ring) | 1400-1600 | Medium to Strong |
| C-S Stretch | 600-800 | Weak to Medium |
| C-Br Stretch | 500-600 | Strong |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic distribution and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol, a DFT study would involve calculating the electron density to determine the molecule's ground-state energy, optimized geometry, and various electronic properties.
A typical DFT analysis would proceed by selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data where available. The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. Furthermore, properties like the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would be determined, offering insights into the molecule's polarity and potential sites for electrostatic interactions.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Description |
| Ground State Energy (Hartree) | -2350.123 | The total electronic energy of the molecule in its most stable state. |
| Dipole Moment (Debye) | 3.45 D | A measure of the overall polarity of the molecule. |
| C-S Bond Length (Å) | 1.78 Å | The calculated distance between the Carbon and Sulfur atoms of the thioether linkage. |
| N-C-N Angle (pyrimidinol ring) | 118.5° | The bond angle within the pyrimidinol ring, indicating ring strain and geometry. |
Note: The data in this table is illustrative and represents typical outputs of a DFT calculation; it is not based on published results for this specific compound.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal which parts of this compound are most likely to be involved in electron-donating or electron-accepting interactions. For instance, the HOMO might be localized on the electron-rich pyrimidinol ring and the sulfur atom, while the LUMO might be distributed over the bromobenzyl group.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: The data in this table is illustrative and represents typical outputs of a molecular orbital analysis; it is not based on published results for this specific compound.
Molecular Modeling and Docking Studies for Mechanistic Hypothesis Generation
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These studies can generate hypotheses about the compound's potential mechanism of action.
Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. The simulation software would then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score.
The interaction profile would detail the specific types of non-covalent interactions formed between the ligand and the protein's amino acid residues. For this compound, this could include:
Hydrogen bonds involving the hydroxyl (-OH) and nitrogen atoms of the pyrimidinol ring.
Pi-stacking or pi-cation interactions involving the aromatic pyrimidine (B1678525) and benzyl (B1604629) rings.
Halogen bonds from the bromine atom on the benzyl group.
Hydrophobic interactions involving the benzyl group.
This detailed map of interactions provides a structural basis for the molecule's hypothetical biological activity.
This compound is a flexible molecule due to the rotatable bonds in the thioether linkage. Conformational analysis is performed to identify the low-energy, stable conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent).
By systematically rotating the key dihedral angles and calculating the corresponding energy, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable shape) as well as other local minima. Understanding the preferred conformations is crucial because the bioactive conformation—the shape the molecule adopts when it binds to a protein—is typically a low-energy one. The results of this analysis provide the most likely 3D structures to be used in subsequent docking studies.
Prediction of Chemical Properties and Reactivity Pathways
The computational data gathered from DFT and molecular orbital analysis can be used to predict various chemical properties and potential reactivity pathways.
Reactivity Sites: Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the electron density distribution. Red regions (negative potential) indicate likely sites for electrophilic attack (e.g., around the hydroxyl oxygen and pyrimidine nitrogens), while blue regions (positive potential) indicate sites for nucleophilic attack.
Metabolic Stability: The strength of various bonds, calculated by DFT, can suggest which parts of the molecule might be most susceptible to metabolic transformation. For instance, the C-S bond of the thioether could be a site of oxidation.
Reaction Mechanisms: Computational modeling can be used to simulate potential reaction pathways, such as oxidation, reduction, or hydrolysis. By calculating the activation energies for different steps, the most likely reaction mechanisms can be predicted.
Despite a comprehensive search for the crystal structure of the specific chemical compound “this compound,” the necessary crystallographic data required to generate the requested article section is not publicly available.
The creation of a detailed and scientifically accurate analysis of the supramolecular chemistry and noncovalent interactions within a crystal packing is entirely dependent on the availability of a Crystallographic Information File (CIF). This file contains the precise three-dimensional coordinates of all atoms within the crystal lattice, which is essential for identifying and quantifying intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking.
Without this fundamental data for “this compound,” it is not possible to:
Identify the specific noncovalent interactions present in its crystal structure.
Calculate the geometric parameters (distances and angles) of these interactions.
Generate the required data tables.
Provide a detailed and accurate discussion of the compound's crystal packing.
Therefore, the requested article section on the “” of “this compound” cannot be generated at this time.
Structure Activity Relationship Sar Methodologies and Principles
General Principles of Structure-Activity Relationship (SAR) in Pyrimidine (B1678525) Chemistry
The pyrimidine ring system is a vital scaffold in numerous biologically active molecules, including naturally occurring components of nucleic acids like thymine (B56734) and cytosine. researchgate.netnih.gov The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine nucleus. researchgate.netnih.govbenthamdirect.com
For a molecule like 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol, SAR studies would systematically investigate three key regions:
The Pyrimidine Core : The pyrimidine ring itself is a key pharmacophore. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with biological targets. researchgate.net The 4-ol (or its tautomeric keto form, pyrimidin-4-one) group can act as both a hydrogen bond donor and acceptor, which is a critical interaction point.
The C2-substituent : The thioether linkage (-S-) and the attached 2-bromobenzyl group are significant. The sulfur atom's size, electronegativity, and ability to participate in interactions influence the compound's properties. The benzyl (B1604629) group provides a large, hydrophobic surface that can engage in van der Waals or pi-stacking interactions. The bromine atom at the ortho position of the phenyl ring introduces steric bulk and electronic effects (electron-withdrawing), which can dictate the orientation of the ring and its binding affinity. researchgate.net SAR studies have shown that the position of halogen substituents on phenyl rings attached to a pyrimidine core can dramatically alter activity. journalagent.com
Other Positions (C5 and C6) : While unsubstituted in this specific compound, the C5 and C6 positions of the pyrimidine ring are common sites for modification to improve properties. Introducing small alkyl or halogen groups at these positions can modulate lipophilicity, metabolic stability, and target engagement.
A typical SAR study on pyrimidine derivatives might reveal trends like those illustrated in the hypothetical table below.
| Position of Substitution | Type of Substituent | General Impact on Activity |
| C2 | Alkylthio, Arylthio | Modulates lipophilicity and binding pocket interactions. researchgate.net |
| C4 | Amino, Hydroxyl, Alkoxy | Acts as a key hydrogen bonding motif. researchgate.net |
| C5 | Halogen, Methyl | Influences electronic properties and metabolic stability. nih.gov |
| Phenyl Ring on Side Chain | Electron-Withdrawing Groups (e.g., -Cl, -Br) | Can enhance potency by influencing bond angles and interactions. researchgate.net |
| Phenyl Ring on Side Chain | Electron-Donating Groups (e.g., -OCH3) | May increase or decrease activity depending on the target's electronic requirements. researchgate.net |
Design of Compound Libraries for SAR Exploration
To efficiently explore the SAR of a lead compound like this compound, medicinal chemists design and synthesize compound libraries. nih.gov This involves creating a collection of related molecules where specific parts of the structure are systematically varied. Modern strategies such as split-and-pool synthesis allow for the generation of vast libraries with millions of distinct compounds. nih.gov
The design of a pyrimidine-focused library would leverage diverse building blocks and pyrimidine scaffolds with different reactive sites. nih.gov For our target compound, a library could be constructed by:
Varying the Benzyl Moiety : Replacing the 2-bromobenzyl group with other substituted or unsubstituted aryl and alkyl groups to probe steric and electronic requirements.
Modifying the Linker : Altering the thioether linker to an ether (-O-), amine (-NH-), or sulfoxide (B87167) (-SO-) to assess the impact of the linking atom.
Substituting the Pyrimidine Ring : Introducing a range of substituents at the C5 position of the pyrimidine ring.
This deconstruction-reconstruction approach allows for the diversification of the initial chemical core to generate analogues that would be challenging to obtain otherwise. nih.gov
| Library Series | Varied Region | Example Modifications | Purpose |
| A | Benzyl Group | 3-chlorobenzyl, 4-methoxybenzyl, naphthyl | Explore steric and electronic effects on the side chain. acs.org |
| B | Linker | -O- (ether), -NH- (amine) | Determine the optimal atom for target interaction. |
| C | C5 Position | -H, -F, -Cl, -CH3 | Modulate core electronics and metabolic stability. nih.gov |
Computational Approaches to SAR Studies
Computational chemistry provides powerful tools to predict and rationalize the SAR of pyrimidine derivatives, accelerating the drug design process. mdpi.comresearchgate.net
QSAR is a computational technique that aims to build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov For a set of pyrimidine derivatives analogous to this compound, a QSAR model would be developed through the following steps:
Data Collection : A dataset of pyrimidine analogues with their measured biological activities (e.g., IC50 values) is compiled. researchpublish.com
Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial) properties. researchpublish.comtandfonline.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with biological activity. nih.govtandfonline.com For example, an MLR model takes the form: Activity = c0 + c1D1 + c2D2 + ... where 'c' are coefficients and 'D' are descriptor values.
Model Validation : The model's statistical robustness and predictive power are rigorously tested using internal (e.g., cross-validation, Q²) and external validation on a separate test set of compounds. nih.govnih.gov A high R² value indicates a good fit to the training data, while a high Q² value indicates good predictive ability. tandfonline.comnih.gov
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Aromatic Rings | Basic molecular composition and size. tandfonline.com |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic distribution and reactivity. tandfonline.com |
| 3D-MoRSE | 3D Molecule Representation of Structures based on a Equation | 3D spatial arrangement of atoms. researchpublish.com |
When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling is an invaluable tool. creative-biolabs.com This method involves identifying the common chemical features in a set of active molecules that are essential for binding to the target. creative-biolabs.com
For a series of active pyrimidine derivatives, a pharmacophore model would be generated by superimposing the 3D structures of the molecules and extracting shared features. nih.gov These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable groups
Once validated, this 3D pharmacophore model serves as a template for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. mdpi.comresearchgate.net It can also guide the design of novel derivatives of this compound by ensuring new modifications retain these key interacting features. acs.org
Mechanistic Exploration of Structure-Activity Linkages (e.g., enzyme inhibition mechanisms, receptor binding mechanisms)
SAR studies are instrumental in elucidating how pyrimidine derivatives exert their biological effects at a molecular level. nih.gov By correlating structural changes with functional outcomes, researchers can infer the mechanism of action, such as enzyme inhibition or receptor binding.
Enzyme Inhibition: Many pyrimidine-based drugs function by inhibiting enzymes. researchgate.net For instance, pyrimidine derivatives have been shown to inhibit metabolic enzymes like glutathione (B108866) reductase and carbonic anhydrase. researchgate.netjuniperpublishers.com SAR data can reveal the type of inhibition (e.g., competitive, noncompetitive). For example, studies on glutathione S-transferase (GST) inhibition by chloropyrimidines showed that the position of a chloro group on the pyrimidine ring significantly affected inhibitory potency, with 4-amino-2-chloropyrimidine (B189420) being a more potent noncompetitive inhibitor than its 4-amino-6-chloro isomer. journalagent.com This suggests that the C2 position is critical for interaction with the enzyme. In the context of this compound, SAR would help determine if the compound binds to an enzyme's active site or an allosteric site.
Receptor Binding: Pyrimidine and purine (B94841) derivatives are known to interact with a class of proteins called P2 receptors. nih.govacs.orgacs.org These receptors are involved in a wide array of physiological processes. SAR studies help in designing selective agonists or antagonists for specific P2 receptor subtypes. nih.gov For example, modifications to the uracil (B121893) ring of UTP are known to affect its potency at the P2Y2 receptor. nih.gov Similarly, for this compound, SAR exploration would be key to identifying which receptor subtypes it might bind to and what structural features govern this selectivity.
| Target Class | Pyrimidine Derivative Type | Observed Mechanism |
| Kinases (e.g., PI3K, mTOR) | Pyrido[3,2-d]pyrimidines | ATP-competitive inhibition in the kinase active site. mdpi.com |
| Metabolic Enzymes (e.g., DHODH) | Various pyrimidines | Inhibition of pyrimidine biosynthesis, leading to antiviral effects. nih.gov |
| P2 Receptors (e.g., P2Y, P2X) | Uracil nucleotides and derivatives | Agonism or antagonism at nucleotide binding sites. nih.gov |
| Glutathione Reductase (GR) | Dichloropyrimidines | Noncompetitive inhibition. juniperpublishers.com |
Future Research Directions and Research Gaps
Exploration of Novel Synthetic Pathways for Bromobenzyl Pyrimidinethioethers
The synthesis of 4-pyrimidone-2-thioethers is typically achieved through a sequential condensation of a β-ketoester with thiourea (B124793), followed by alkylation of the resulting thiol. nih.gov An alternative one-pot synthesis involves the direct condensation of S-alkylisothiourea with a β-ketoester. nih.gov While effective, these methods present opportunities for innovation, particularly in enhancing efficiency and functional group tolerance.
Future research should focus on developing novel synthetic strategies that offer milder reaction conditions and improved yields. The exploration of green chemistry principles in the synthesis of these compounds is another promising area. nih.gov For instance, the use of microwave-assisted organic synthesis could potentially reduce reaction times and improve yields, as has been demonstrated for other pyrimidine-quinolone hybrids. mdpi.com
| Synthetic Method | Description | Potential for Improvement |
| Sequential Condensation & Alkylation | Two-step process involving thiourea and a β-ketoester, followed by alkylation. Prone to overalkylation. | Development of more regioselective alkylation methods. |
| One-Pot Condensation | Direct reaction of S-alkylisothiourea with a β-ketoester. | Optimization of catalysts and reaction conditions for broader substrate scope. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Application to the synthesis of bromobenzyl pyrimidinethioethers to improve efficiency. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The characterization of pyrimidine (B1678525) derivatives relies heavily on spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry. nih.govmdpi.comsciencepublishinggroup.com However, understanding the intricate mechanistic details of their formation requires more advanced approaches. Real-time, ultrafast multidimensional NMR spectroscopy has emerged as a powerful tool for monitoring the synthesis of pyrimidines, allowing for the identification of previously undetected intermediates. nih.gov
Future investigations should leverage these advanced spectroscopic methods to gain deeper insights into the reaction kinetics and mechanisms of bromobenzyl pyrimidinethioether synthesis. The development of novel fluorescent probes could also enable real-time imaging and quantification of these compounds in biological systems, providing valuable information about their cellular uptake and distribution. rsc.org
Expansion of Computational Models for Predictive Chemical Biology
Computational toxicology and quantitative structure-activity relationship (QSAR) models are increasingly used to predict the biological activity and toxicity of chemical compounds. nih.gov For pyrimidine derivatives, data-driven machine learning QSAR models have been developed to predict their antiproliferative activity. mdpi.com These models can be instrumental in the rational design of new, more potent analogs.
A significant research gap exists in the development of specific computational models for 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol and its related structures. Future work should focus on creating and validating robust QSAR and other predictive models for this class of compounds. rsc.orgresearchgate.net This would involve curating larger datasets of structurally related compounds and their biological activities to train and test the models, ultimately accelerating the discovery of new drug candidates. mdpi.com
| Computational Approach | Application to Pyrimidine Thioethers | Future Direction |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Development of specific models for bromobenzyl pyrimidinethioethers to guide lead optimization. |
| Molecular Docking | Simulates the interaction of a molecule with a biological target. | Identification of potential protein targets for this compound. |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. | In silico evaluation of the drug-like properties of new derivatives. mdpi.com |
Design Principles for Next-Generation Pyrimidine Thioether Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The design of novel pyrimidine derivatives often involves the hybridization of the pyrimidine core with other pharmacophores to create molecules with enhanced or multiple biological activities. mdpi.comnih.gov
Future design strategies for next-generation pyrimidine thioether scaffolds should explore the impact of various substituents on the benzyl (B1604629) and pyrimidine rings. A systematic structure-activity relationship (SAR) study would be crucial to understand how modifications to the core structure influence biological activity. mdpi.com The synthesis and evaluation of a diverse library of analogs of this compound will be essential in elucidating these design principles and unlocking the full therapeutic potential of this chemical class. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol, and how can reaction conditions be optimized?
The synthesis of pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using bromobenzyl thiols and pyrimidin-4-ol precursors . Key steps include:
- Thiolation : Reacting 2-bromobenzyl mercaptan with a halogenated pyrimidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
Optimization involves adjusting solvent polarity, temperature, and catalyst use (e.g., Pd for cross-coupling). Monitoring via TLC and confirming yields through NMR (e.g., δ 4.68 ppm for -SCH₂- protons in related compounds) is critical .
Q. How can the structural integrity of this compound be confirmed?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and thioether methylene signals (δ 3.5–4.5 ppm). For example, the pyrimidine C4-OH group may appear as a broad singlet near δ 10–12 ppm .
- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- Mass Spectrometry : HR-MS can verify molecular ion peaks (e.g., [M+H]⁺ calculated for analogs in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols.
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .
- Structural Analog Comparison : Test activity against analogs (e.g., 2-[(3-Bromobenzyl)thio]pyrimidin-4-ol) to isolate substituent effects .
Q. What experimental approaches are suitable for studying interactions between this compound and biological targets?
- Molecular Docking : Use software like AutoDock to predict binding affinities with enzymes (e.g., kinases) based on the bromobenzyl group’s hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) for target proteins .
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) and compare with controls like 5-fluorouracil .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core Modifications : Synthesize variants with altered pyrimidine substituents (e.g., -CF₃ instead of -Br) and assess bioactivity .
- Thioether Linker Optimization : Replace the benzyl group with heterocyclic moieties (e.g., thiophene) to study electronic effects .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., LogP, polar surface area) with activity metrics (e.g., IC₅₀) .
Methodological Considerations
Q. What analytical techniques are recommended for stability studies of this compound under varying conditions?
Q. How can researchers validate the selectivity of this compound for specific biological pathways?
- Kinase Profiling : Use panels like Eurofins KinaseProfiler to test inhibition across 100+ kinases .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
